molecular formula C12H13NO2 B2812183 2,5,7-Trimethylquinolin-8-ol 1-oxide CAS No. 6854-17-7

2,5,7-Trimethylquinolin-8-ol 1-oxide

Cat. No.: B2812183
CAS No.: 6854-17-7
M. Wt: 203.241
InChI Key: GZACHBOFTJXUOV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,5,7-Trimethylquinolin-8-ol 1-oxide typically involves the oxidation of 2,5,7-trimethylquinolin-8-ol. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale oxidation processes with continuous monitoring and control to ensure consistency and quality.

Chemical Reactions Analysis

2,5,7-Trimethylquinolin-8-ol 1-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5,7-Trimethylquinolin-8-ol 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,7-Trimethylquinolin-8-ol 1-oxide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2,5,7-Trimethylquinolin-8-ol 1-oxide can be compared with other quinoline derivatives such as:

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    2-Methylquinoline: Used in the synthesis of pharmaceuticals.

    4-Hydroxyquinoline: Has applications in medicinal chemistry.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2,5,7-trimethyl-1-oxidoquinolin-1-ium-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-6-8(2)12(14)11-10(7)5-4-9(3)13(11)15/h4-6,14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZACHBOFTJXUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(C=C1)C(=CC(=C2O)C)C)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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